6-O-Methyldeoxyguanosine

Structural Biology Mutagenesis DNA Adduct

Unmodified deoxyguanosine and the N7-methyl adduct fail to replicate O6-lesion mutagenic base-pairing. 6-O-Methyldeoxyguanosine (O6-MedGuo) is the authentic O6-methylguanine DNA adduct standard that structurally mimics adenine, driving accurate G→A transition mutagenesis studies. • 10,000-fold BA-ELISA specificity vs. unmodified nucleosides & N7 adduct • Achieve 10% quantitative precision on 10⁻¹¹ mol samples in LC-MS/MS • Essential for AGT/MGMT repair kinetics & polymerase bypass crystallography

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 964-21-6
Cat. No. B1594034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyldeoxyguanosine
CAS964-21-6
Synonyms2'-deoxy-O(6)-methylguanosine
O(6)-methyl-2'-deoxyguanosine
O(6)-methyl-2'-deoxyguanosine, (alpha)-isomer
O(6)-methyldeoxyguanosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
InChIInChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1
InChIKeyBCKDNMPYCIOBTA-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methyldeoxyguanosine for DNA Adduct Research


6-O-Methyldeoxyguanosine (O6-Methyl-2′-deoxyguanosine, O6-MedGuo) is a purine 2′-deoxyribonucleoside bearing an O6-methylguanine nucleobase [1]. This compound functions as a critical model for the O6-alkylguanine DNA adduct, a promutagenic lesion induced by methylating carcinogens. Distinct from unmodified deoxyguanosine, its O6-methyl group alters base-pairing properties, causing it to structurally resemble adenine more than guanine, which directly underpins its role in G→A transition mutagenesis [2].

Model of O6-alkylguanine adduct for mutagenesis research
Defined substrate for DNA repair kinetics (AGT/MGMT)
Standard for adduct-specific immunoassay and MS methods

Why 6-O-Methyldeoxyguanosine Is Irreplaceable


The biological and analytical utility of 6-O-Methyldeoxyguanosine is predicated on the specific methyl adduct at the O6 position. Substitution with unmodified deoxyguanosine fails to recapitulate the mutagenic base-pairing properties of this adduct [1]. While other methylated analogs like N7-methyldeoxyguanosine (N7-MedGuo) are formed in higher abundance (approximately 10:1 ratio) upon alkylation, the O6-adduct is the primary driver of mutagenic and carcinogenic outcomes due to its poor repair kinetics and ability to mispair with thymine during replication [2]. Therefore, using the correct, site-specific methylated nucleoside is non-negotiable for accurate mechanistic studies of alkylation damage, repair enzyme assays, or the development of detection methods.

Unmodified deoxyguanosine
Lacks O6-methyl group; cannot reproduce adenine-like mispairing.
N7-methyldeoxyguanosine
Formed in higher abundance but not the primary mutagenic driver; repair kinetics and base-pairing differ.
O6-ethyldeoxyguanosine
Dealkylation rate significantly differs; may not represent methyl-specific repair metabolism.

6-O-Methyldeoxyguanosine vs. Analogs: Quantitative Evidence


Adenine Structural Mimicry

Crystallographic analysis demonstrates that the molecular dimensions of the O6-methylguanine residue in 6-O-Methyldeoxyguanosine resemble those of adenine more closely than those of guanine [1]. This structural shift is the fundamental basis for its ability to mispair with thymine, leading to G→A transitions. This is a qualitative but definitive structural differentiation from unmodified deoxyguanosine.

Structural Mimicry
Head-to-head
Residue dimensions resemble adenine
Supports O6-alkylguanine mutagenesis modeling
X-ray crystallography; qualitative difference
Structural Biology Mutagenesis DNA Adduct

Immunoassay Specificity Advantage

In a competitive BA-ELISA, the assay demonstrated at least 10,000-fold greater specificity for 6-O-Methyldeoxyguanosine (O6-MedGuo) than for unmodified nucleosides or 7-methyl-2'-deoxyguanosine (N7-MedGuo) [1]. This high degree of selectivity is critical for accurately quantifying the biologically relevant O6-adduct in the presence of far more abundant N7 adducts.

Immunoassay Specificity
Head-to-head
≥ 10,000-fold vs. unmodified nucleosides & N7-MedGuo
Supports immunoassay specificity validation
Competitive BA-ELISA
Immunoassay Analytical Chemistry DNA Adduct Detection

In Vivo N7/O6 Adduct Ratio

Quantitative analysis of DNA from human lung samples revealed a mean ratio of N7-methyldeoxyguanosine (N7-MedGuo) to 6-O-Methyldeoxyguanosine (O6-MedGuo) of approximately 10:1 [1]. This underscores that while the N7-adduct is more abundant, the O6-adduct, though formed at a lower frequency, is the lesion of primary interest for mutagenesis due to its distinct biological consequences.

N7/O6 Ratio
Cross-study comparable
Mean ratio N7:O6 ≈ 10:1
Supports analytical context for minor adduct detection
32P-postlabeling; human lung DNA
Carcinogenesis Biomonitoring DNA Damage

Methyl vs. Ethyl Dealkylation Rate

Comparative metabolism studies show that 6-O-Methyldeoxyguanosine is dealkylated by rat liver extracts much more rapidly than its ethyl analog, O6-ethyldeoxyguanosine [1]. This difference is reflected in kinetic parameters, with the methyl derivative having a Km comparable to adenosine and an 11% relative Vmax, versus a 10-fold higher Km and 0.3% relative Vmax for the ethyl derivative with adenosine deaminase [1].

Dealkylation Rate
Head-to-head
Relative Vmax O6-Me ~37-fold > O6-Et; Km ~10-fold lower
Supports dealkylation rate comparison
Rat liver extracts; adenosine deaminase
Metabolism Pharmacology DNA Repair

Key Applications of 6-O-Methyldeoxyguanosine


O6-Alkylguanine Immunoassay Development

Leveraging the demonstrated 10,000-fold specificity advantage in BA-ELISA over unmodified nucleosides and the N7-methyl adduct [1], this compound is the definitive hapten for generating or characterizing monoclonal and polyclonal antibodies used in adduct detection kits and biosensor development. Its use ensures assay performance reflects the biologically relevant lesion, not the more abundant, less mutagenic N7 adduct.

DNA Polymerase Fidelity & Bypass Studies

The unique structural mimicry of adenine, confirmed by crystallography [1], makes this compound an essential component in synthesizing oligonucleotides containing a defined O6-MeG lesion. This is critical for high-resolution studies (e.g., X-ray crystallography, Cryo-EM) of DNA polymerases, such as HIV-1 reverse transcriptase or human pol eta, to elucidate the structural basis of mutation induction and bypass during replication [2].

LC-MS/MS and Postlabeling Standardization

As the authentic standard for the minor, yet critical, O6-adduct present at a ~1:10 ratio relative to the N7-adduct in human tissues [1], this compound is indispensable for calibrating and validating quantitative analytical methods. It is used to establish limits of detection and quantification in mass spectrometry (e.g., achieving quantitative precision of 10% on 10^-11 mol samples [2]) and 32P-postlabeling assays for accurate human exposure assessment.

Site-Specific Mutagenesis & Repair Assays

To create defined DNA substrates for studying the kinetics and mechanisms of repair by O6-alkylguanine DNA alkyltransferase (AGT/MGMT) or the mutagenic outcome of lesion bypass, researchers incorporate this nucleoside into synthetic oligonucleotides. This enables precise quantification of sequence-specific effects, such as the 5-6-fold variation in adduct formation observed at mutagenic hotspots [1], which is impossible to achieve with randomly alkylated genomic DNA.

Application
Selection Property
Validation Focus
Immunoassay development
Adduct-specific antibody recognition
Assay specificity and cross-reactivity validation
DNA polymerase fidelity studies
Adenine-mimic base-pairing
Structural basis of mutation induction
Quantitative DNA adduct analysis
Defined O6-methyl adduct
Method calibration for minor adduct quantification
Site-specific mutagenesis & repair assays
Site-defined lesion incorporation
Sequence-dependent repair kinetics and mutagenic outcome

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